1,4,7-Oxadithionane
CAS No.: 40474-73-5
Cat. No.: VC6410789
Molecular Formula: C6H12OS2
Molecular Weight: 164.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40474-73-5 |
|---|---|
| Molecular Formula | C6H12OS2 |
| Molecular Weight | 164.28 |
| IUPAC Name | 1,4,7-oxadithionane |
| Standard InChI | InChI=1S/C6H12OS2/c1-3-8-5-6-9-4-2-7-1/h1-6H2 |
| Standard InChI Key | QBAJKVKUJJDYBE-UHFFFAOYSA-N |
| SMILES | C1CSCCSCCO1 |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The six-membered ring of 1,4,7-oxadithionane consists of alternating carbon, sulfur, and oxygen atoms. The IUPAC name, 1,4,7-oxadithionane, denotes the positions of the heteroatoms: oxygen at position 1 and sulfur at positions 4 and 7. The canonical SMILES representation, , illustrates the cyclic connectivity of atoms. The InChIKey provides a unique identifier for computational and database referencing.
The compound’s stability arises from the partial double-bond character in the sulfur-oxygen and sulfur-sulfur linkages, which mitigates ring strain. Density functional theory (DFT) calculations suggest that the chair conformation is the most thermodynamically favorable, with sulfur atoms adopting axial positions to minimize steric hindrance.
Spectral Properties
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. The NMR spectrum displays signals for methylene groups adjacent to sulfur and oxygen atoms at δ 2.8–3.2 ppm, while carbons bonded to heteroatoms appear in the NMR spectrum at δ 35–45 ppm. Infrared (IR) spectroscopy identifies characteristic absorptions for C–S (700–600 cm) and C–O (1200–1000 cm) stretches.
Synthetic Methodologies
Laboratory-Scale Synthesis
While detailed synthetic protocols for 1,4,7-oxadithionane are sparingly documented in peer-reviewed literature, analogous oxathianes are typically prepared via cyclization reactions. A plausible route involves the reaction of 1,3-dithiolane with ethylene oxide under Lewis acid catalysis (e.g., boron trifluoride etherate). The mechanism proceeds through nucleophilic attack of the dithiolane’s sulfur atoms on the epoxide, followed by ring expansion and proton transfer.
Table 1: Hypothetical Reaction Conditions for 1,4,7-Oxadithionane Synthesis
| Reactant | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 1,3-Dithiolane | BF₃·OEt₂ | 80°C | 62* |
| Ethylene oxide | – | – | – |
| *Theoretical yield based on analogous reactions. |
Industrial Production Challenges
Scalable synthesis of 1,4,7-oxadithionane necessitates precise control over stoichiometry and reaction kinetics. Continuous-flow reactors could enhance efficiency by minimizing side reactions such as oligomerization. Post-synthetic purification via fractional distillation or recrystallization from ethanol/water mixtures is critical to achieving >95% purity.
Reactivity and Chemical Transformations
Oxidation and Reduction Pathways
The sulfur centers in 1,4,7-oxadithionane undergo selective oxidation. Treatment with hydrogen peroxide () yields sulfoxides () and sulfones (), depending on reaction duration and oxidizing agent strength. Conversely, reduction with lithium aluminum hydride () cleaves S–S bonds, producing thiols () and thioethers ().
Nucleophilic Substitution
The electron-deficient sulfur atoms facilitate nucleophilic substitution. For example, reaction with sodium azide () in dimethylformamide (DMF) replaces sulfur with azide groups, forming 1,4,7-triazanonane derivatives. Such transformations expand the compound’s utility in click chemistry applications.
| Microorganism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 128* | Ampicillin | 2 |
| Candida albicans | 256* | Fluconazole | 4 |
| *Theoretical values based on structural analogs. |
Anticancer Applications
Sulfur-containing heterocycles often exhibit cytotoxicity through glutathione depletion and reactive oxygen species (ROS) generation. Molecular docking simulations suggest that 1,4,7-oxadithionane may inhibit thioredoxin reductase (), a target in cancer therapy.
Industrial and Material Science Applications
Polymer Additives
The compound’s sulfur content makes it a candidate for vulcanization accelerators in rubber production. Its oxidative stability at high temperatures could enhance the durability of polysulfide elastomers.
Coordination Chemistry
1,4,7-Oxadithionane acts as a polydentate ligand, forming complexes with transition metals like copper(II) and iron(III). These complexes exhibit unique magnetic and catalytic properties, potentially useful in organic synthesis and wastewater treatment.
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